7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C8H5BrN2O and its molecular weight is 225.04 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
- 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one and related compounds have been synthesized using various methods, including thermal cyclization and decarboxylation processes. These compounds have been structurally characterized through NMR and other spectroscopic techniques, highlighting their potential in chemical research (Molnár, Faigl, Podányi, Finta, Balázs, & Hermecz, 2009).
Potential in Organic Synthesis and Medicinal Chemistry
- The reactivity of halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones like this compound in organic synthesis has been explored. These compounds have shown interesting behaviors in reactions such as amination with sodium azide, suggesting potential uses in the development of novel synthetic pathways and medicinal chemistry (Bitter, Tóth, Szöllősy, Hermecz, & Meszaros, 1985).
Application in Kinase Inhibition and Biological Activity
- Certain derivatives of pyrido[1,2-a]pyrimidin-4-one, including those with bromo substitutions, have been evaluated for their inhibitory activity against serine/threonine kinases. This showcases their potential in the development of new therapeutic agents targeting specific kinases (Deau, Loidreau, Marchand, Nourrisson, Loaëc, Meijer, Levacher, & Besson, 2013).
Investigations in Nucleophilic Substitution Reactions
- Studies on pyrido[1,2-a]pyrimidin-4-ones have also included research on nucleophilic substitution reactions. This adds to the understanding of the chemical behavior of these compounds under various conditions, enhancing their utility in synthetic organic chemistry (Szabo, Crozet, & Vanelle, 2008).
Contribution to Antimicrobial Research
- Some pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and tested for antimicrobial activities. This illustrates their potential application in the development of new antimicrobial agents, contributing to the field of pharmaceuticals and medicinal chemistry (Farghaly & Hassaneen, 2013).
Role in Understanding Biological Mechanisms
- Research involving this compound and its derivatives extends into understanding their biochemical properties and effects on biological systems, such as their impact on DNA-directed and RNA-directed synthesis, highlighting their significance in molecular biology (Brdar & Reich, 2008).
Properties
IUPAC Name |
7-bromopyrido[1,2-a]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-2-7-10-4-3-8(12)11(7)5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXIWCORFSTEHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=O)N2C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631509 | |
Record name | 7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90631509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23536-76-7 | |
Record name | 7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23536-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90631509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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